4-(2-甲基苯基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

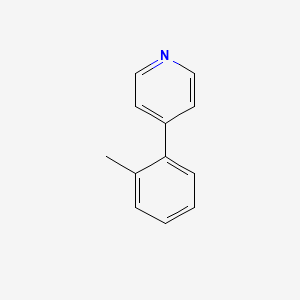

4-(2-Methylphenyl)pyridine is a chemical compound with the molecular formula C12H11N . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Synthesis Analysis

The synthesis of 4-(2-Methylphenyl)pyridine has been improved and the coordination chemistry of the ligand was explored using Ni(II), Cu(II), Zn(II), and Ag(I) ions . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis

The molecular structure of 4-(2-Methylphenyl)pyridine can be represented by the InChI string: InChI=1S/C12H11N/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-9H,1H3 . The compound has a molecular weight of 169.22 g/mol .Chemical Reactions Analysis

The coordination chemistry of 4-(2-Methylphenyl)pyridine was explored using Ni(II), Cu(II), Zn(II), and Ag(I) ions . The compound has been used as a ligand in the synthesis of terpyridine Ru(II) complexes, terpyridine based Cd(II) and Hg(II) complexes, and heterobimetallic Ru(II)-Os(II) complexes .Physical And Chemical Properties Analysis

4-(2-Methylphenyl)pyridine has a molecular weight of 169.22 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 1 . The Exact Mass is 169.089149355 g/mol .科学研究应用

Antiproliferative Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, a compound derived from 4-(2-Methylphenyl)pyridine, has been found to have antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .

- Methods of Application : The compound was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles .

- Results : The most potent compounds displayed low micromolar GI50 values. 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol proved to be the most active, induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .

Clinical Diversity

- Scientific Field : Pharmaceutical Technology

- Application Summary : Pyridine, including 4-(2-Methylphenyl)pyridine, is a key component in more than 7000 existing drug molecules of medicinal importance .

- Methods of Application : Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .

- Results : Pyridine-based molecules have shown high potency and selectivity in many biological systems .

Ligand in Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : 4′-(4-Methylphenyl)-2,2′:6′,2′′-terpyridine, a compound related to 4-(2-Methylphenyl)pyridine, is used as a ligand in the synthesis of terpyridine Ru (II) complexes and terpyridine based Cd (II) and Hg (II) complexes .

- Methods of Application : The compound is used as a ligand in the synthesis process .

- Results : The synthesized complexes have potential applications in various fields .

Pyrrolidine Drug Discovery

- Scientific Field : Medicinal Chemistry

- Application Summary : The five-membered pyrrolidine ring, which can be derived from 4-(2-Methylphenyl)pyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application : The pyrrolidine ring is used as a scaffold in the synthesis of biologically active compounds .

- Results : Pyrrolidine-based molecules have shown high potency and selectivity in many biological systems .

Pyridinium Salts

- Scientific Field : Pharmaceutical Technology

- Application Summary : Pyridinium salts, which can be derived from 4-(2-Methylphenyl)pyridine, are familiar structures in many natural products and bioactive pharmaceuticals .

- Methods of Application : Pyridinium salts are used in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

- Results : Pyridinium salts have played an intriguing role in a wide range of research topics .

Synthesis of Herbicides and Insecticides

- Scientific Field : Agricultural Chemistry

- Application Summary : 4-(2-Methylphenyl)pyridine can be used as a starting material for the synthesis of some herbicides and insecticides .

- Methods of Application : The compound is used as a precursor in the synthesis process .

- Results : The synthesized herbicides and insecticides have been used in agricultural applications .

Pyrrolidine Drug Discovery

- Scientific Field : Medicinal Chemistry

- Application Summary : The five-membered pyrrolidine ring, which can be derived from 4-(2-Methylphenyl)pyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application : The pyrrolidine ring is used as a scaffold in the synthesis of biologically active compounds .

- Results : Pyrrolidine-based molecules have shown high potency and selectivity in many biological systems .

Pyridinium Salts

- Scientific Field : Pharmaceutical Technology

- Application Summary : Pyridinium salts, which can be derived from 4-(2-Methylphenyl)pyridine, are familiar structures in many natural products and bioactive pharmaceuticals .

- Methods of Application : Pyridinium salts are used in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

- Results : Pyridinium salts have played an intriguing role in a wide range of research topics .

Synthesis of Herbicides and Insecticides

- Scientific Field : Agricultural Chemistry

- Application Summary : 4-(2-Methylphenyl)pyridine can be used as a starting material for the synthesis of some herbicides and insecticides .

- Methods of Application : The compound is used as a precursor in the synthesis process .

- Results : The synthesized herbicides and insecticides have been used in agricultural applications .

安全和危害

While specific safety and hazard information for 4-(2-Methylphenyl)pyridine is not available, general safety measures for handling similar chemical compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

4-(2-methylphenyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMXAKQSDVSRIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylphenyl)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)

![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)

![1,3,7-trimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2504031.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile](/img/structure/B2504036.png)